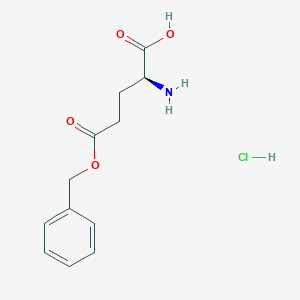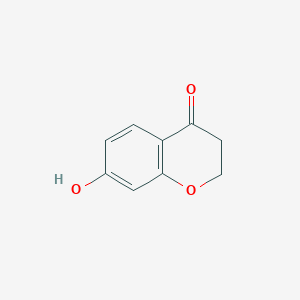
7-hydroxy-2,3-dihydro-4H-chromen-4-one
描述
7-hydroxy-2,3-dihydro-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
7-Hydroxychroman-4-one, also known as 7-Hydroxy-2,3-dihydrochromen-4-one or 7-hydroxy-2,3-dihydro-4H-chromen-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a wide range of biological activities, suggesting that it interacts with multiple targets. These targets include various enzymes and receptors involved in processes such as inflammation, oxidation, and cell proliferation .
Mode of Action
For example, it may inhibit the activity of certain enzymes, thereby altering the biochemical pathways they are involved in .
Biochemical Pathways
7-Hydroxychroman-4-one affects several biochemical pathways due to its diverse biological activities. For instance, it has been shown to exhibit anti-inflammatory activity, suggesting that it may interfere with the biochemical pathways involved in inflammation . Additionally, it has been reported to have antioxidant activity, indicating that it may play a role in the body’s defense against oxidative stress .
Pharmacokinetics
Given its diverse biological activities, it is likely that it is well-absorbed and distributed throughout the body to interact with its various targets .
Result of Action
The result of 7-Hydroxychroman-4-one’s action is a change in the physiological processes associated with its targets. For example, its anti-inflammatory activity can lead to a reduction in inflammation, while its antioxidant activity can help protect cells from oxidative damage .
Action Environment
The action of 7-Hydroxychroman-4-one can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as pH and temperature can influence its stability and efficacy .
生化分析
Biochemical Properties
7-Hydroxychroman-4-one exhibits significant variations in biological activities . It interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse range of pharmacological activities
Cellular Effects
7-Hydroxychroman-4-one has been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that 7-Hydroxychroman-4-one can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBVGDAFGVJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445980 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-27-2 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 7-hydroxychroman-4-one derivatives?
A1: Research suggests that certain derivatives of 7-hydroxychroman-4-one, specifically homoisoflavonoids, exhibit anticancer activity. For instance, auriculoside, a 7-hydroxychroman-4-one derivative, has demonstrated multi-target inhibitory effects against colorectal and breast cancer cell lines. In colorectal cancer, it inhibits cyclin-dependent kinase-6 []. In breast cancer, it targets the epidermal growth factor receptor and the mammalian target of rapamycin []. Other derivatives, like kaempferol 7-O-glucoside and quercetin 7-O-glucoside, have shown potential as single protein targeting agents against breast cancer [].
Q2: How does the structure of 7-hydroxychroman-4-one influence its biological activity?
A2: The structure of 7-hydroxychroman-4-one derivatives significantly impacts their biological activity. Studies indicate that modifications to the basic structure, such as the addition of specific functional groups, can alter their potency and selectivity towards different targets. For example, the presence of a 3-(3,4-dihydroxybenzyl) group in 7-hydroxychroman-4-one derivatives appears to be crucial for the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 7-hydroxychroman-4-one derivatives.
Q3: Can 7-hydroxychroman-4-one derivatives be used as potential antidiabetic agents?
A3: Yes, there is evidence suggesting potential antidiabetic effects of certain 7-hydroxychroman-4-one derivatives. Research indicates that Apis mellifera propolis extract (AMPE), which contains 7-hydroxychroman-4-one derivatives like 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one, shows promising α-amylase and α-glucosidase inhibition properties in vitro []. These enzymes play a crucial role in carbohydrate digestion and blood sugar regulation. Furthermore, in silico studies and molecular dynamic simulations have supported the potential of these compounds as α-amylase and α-glucosidase inhibitors [].
Q4: What synthetic approaches are used to obtain 7-hydroxychroman-4-one derivatives?
A5: Various synthetic strategies exist for obtaining 7-hydroxychroman-4-one derivatives. One approach involves the reaction of 7-hydroxychroman-4-one with aminoethylchlorides in the presence of potassium carbonate, acting as a Bronsted base catalyst. This reaction yields 7-aminoalkoxychromane-4-ones []. These intermediates can then be further reacted with a range of arylaldehydes using hydrochloric acid as a Bronsted acid catalyst to produce homoisoflavonoids, a class of 7-hydroxychroman-4-one derivatives with potential medicinal applications []. Another method focuses on the reaction of 5-alkyl-substituted resorcinols with specific reagents under microwave irradiation, leading to the formation of 2,2-dimethylchroman-4-one derivatives []. These synthetic routes highlight the versatility in obtaining a diverse array of 7-hydroxychroman-4-one derivatives for further research and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
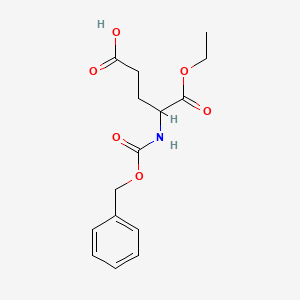
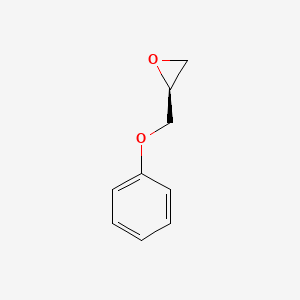
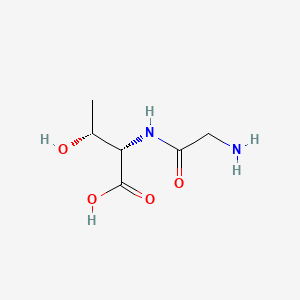
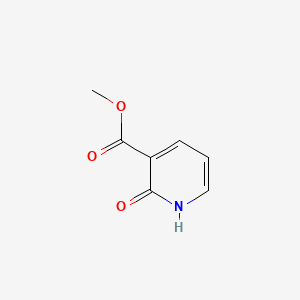
![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
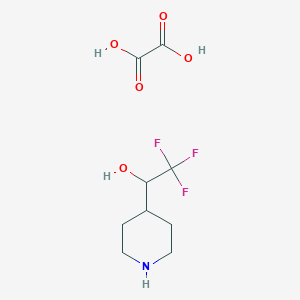
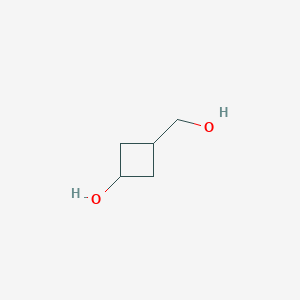
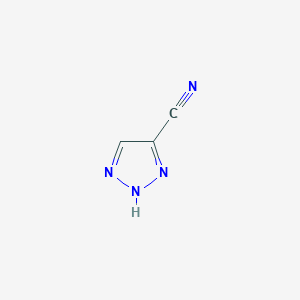

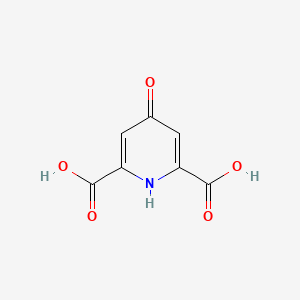
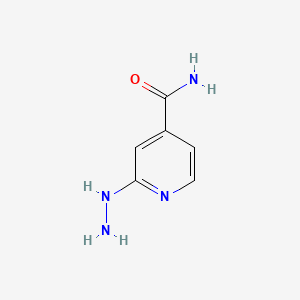
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)
